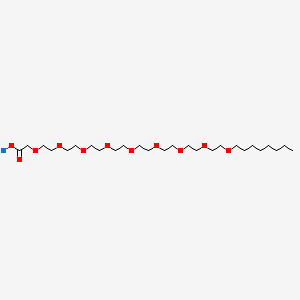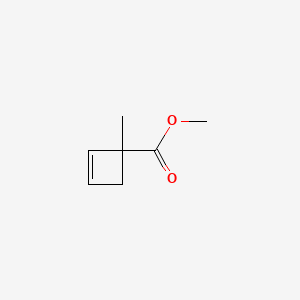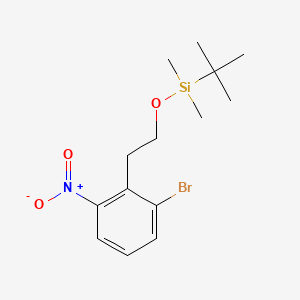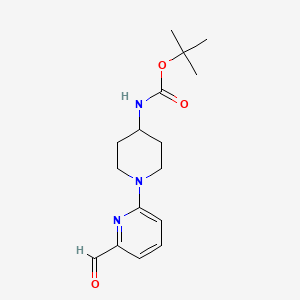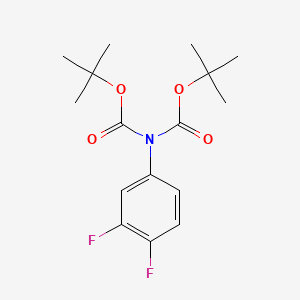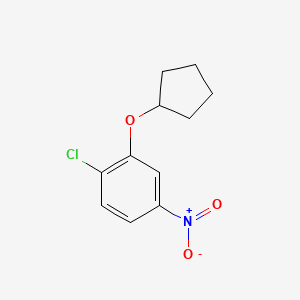
OKADAOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Okadaol is an analogue of okadaic acid, with the carboxyl group reduced to an alcohol . It is a potent and selective inhibitor of protein phosphatases, PP1 and PP2A . Its protein phosphatase inhibitory activity is approximately 40% that of okadaic acid . The empirical formula of Okadaol is C44H70O12, and it has a molecular weight of 791.02 .
Molecular Structure Analysis
The molecular structure of Okadaol is represented by the SMILES string: CC1CCC2 (CCCCO2)CC1C ©CC (O)C3OC4CCC5 (CCC (O5)\C=C\C ©C6CC ©=CC7 (OC (COC7O)CC © (O)CO)O6)OC4C (O)C3=C .Physical And Chemical Properties Analysis
Okadaol has a molecular weight of 791.02 and its empirical formula is C44H70O12 . The storage temperature for Okadaol is −20°C .科学的研究の応用
Tumor Promotion and Carcinogenesis : Okadaol has been identified as a potent tumor promoter, particularly in mouse skin carcinogenesis. It shows strong tumor-promoting activity when applied in conjunction with other carcinogenic compounds like 7,12-dimethylbenz[a]anthracene (DMBA) (Suganuma et al., 1988).
Role in Mast Cell Function : It plays a role in attenuating the IgE-dependent release of mediators from human lung mast cells, indicating its potential in studying allergic reactions and immune responses (Peirce et al., 1997).
Protein Phosphorylation and Metabolism : Okadaol is a powerful inhibitor of protein phosphatases-1 and -2A (PP1 and PP2A), which has significant implications in studying intracellular protein phosphorylation and metabolic processes (Haystead et al., 1989).
Signal Transduction and Cell Cycle Regulation : Its specific inhibitory effects on certain protein phosphatases make it a valuable tool for the analysis of regulatory phosphorylation-dephosphorylation events, which are crucial in gene expression and cell proliferation (Schönthal, 1992).
Phosphatase Inhibitor : As a specific inhibitor of protein phosphatases 1 and 2A, Okadaol has been used to identify biological processes that are controlled through the reversible phosphorylation of proteins (Cohen et al., 1990).
Apoptosis Induction : It can induce apoptotic changes in various cell types, suggesting its potential use in studies related to cell death mechanisms (Bøe et al., 1991).
Mitotic Spindle Formation : Okadaol affects the formation of the mitotic spindle in cells, which is significant for understanding cell division and cancer research (Van Dolah & Ramsdell, 1992).
Tissue Specificity in Tumor Promotion : Studies have shown that Okadaol can promote tumor development in the glandular stomach of rats, challenging the theory of tissue specificity of tumor promoters (Suganuma et al., 1992).
作用機序
特性
IUPAC Name |
3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O12/c1-26-21-35(54-44(23-26)36(47)12-11-32(53-44)24-41(6,49)25-45)27(2)9-10-31-14-18-43(52-31)19-15-34-40(56-43)37(48)30(5)39(51-34)33(46)22-29(4)38-28(3)13-17-42(55-38)16-7-8-20-50-42/h9-10,23,27-29,31-40,45-49H,5,7-8,11-22,24-25H2,1-4,6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNQQYSOWRXXJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(CO)O)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657556 |
Source


|
| Record name | 3-[5-Hydroxy-8-(4-{8'-hydroxy-6'-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-7'-methylidenehexahydro-3'H-spiro[oxolane-2,2'-pyrano[3,2-b]pyran]-5-yl}but-3-en-2-yl)-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-2-methylpropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[11-Hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropane-1,2-diol | |
CAS RN |
131959-12-1 |
Source


|
| Record name | 3-[5-Hydroxy-8-(4-{8'-hydroxy-6'-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-7'-methylidenehexahydro-3'H-spiro[oxolane-2,2'-pyrano[3,2-b]pyran]-5-yl}but-3-en-2-yl)-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-2-methylpropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Okadaol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)](/img/no-structure.png)
